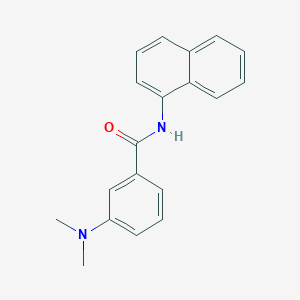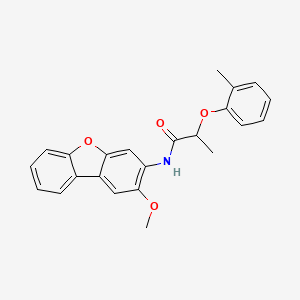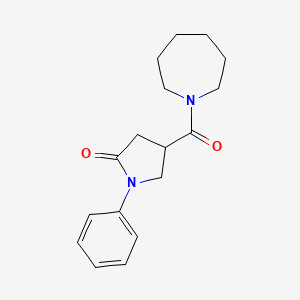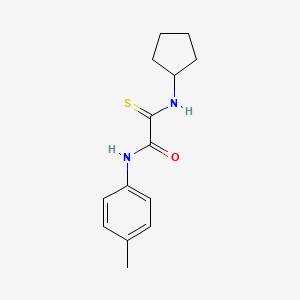![molecular formula C27H30N2O5 B4210428 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4210428.png)
1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that belongs to the piperazine class It is characterized by the presence of a benzyl group, a biphenylyloxy group, and a piperazine ring
Preparation Methods
The synthesis of 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid involves several steps. One common synthetic route includes the following steps:
Formation of the biphenylyloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.
Alkylation of piperazine: The biphenylyloxy intermediate is then reacted with piperazine to form the desired piperazine derivative.
Benzylation: The piperazine derivative is further reacted with benzyl chloride to introduce the benzyl group.
Formation of the oxalate salt: The final step involves the reaction of the benzylated piperazine derivative with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid can be compared with other similar compounds, such as:
1-benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: This compound is a stimulant of the piperidine class and acts as a potent and selective dopamine reuptake inhibitor.
1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperazine: This compound is closely related to the piperazine class and has similar chemical properties.
Properties
IUPAC Name |
1-benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O.C2H2O4/c1-3-9-22(10-4-1)21-27-17-15-26(16-18-27)19-20-28-25-14-8-7-13-24(25)23-11-5-2-6-12-23;3-1(4)2(5)6/h1-14H,15-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXLCADROLFIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}ethanone](/img/structure/B4210348.png)




![[4-(Dimethylamino)phenyl][4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B4210404.png)
![1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4210406.png)
![Ethyl 4-[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4210430.png)
![N-[2-(2-methylphenoxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B4210436.png)
![2-[(2-Chloro-6-nitrophenyl)sulfanyl]-N~1~-(2-ethoxyphenyl)benzamide](/img/structure/B4210444.png)
![2-[4-(4-Benzylpiperazin-1-yl)butoxy]-5-chlorobenzaldehyde;hydrochloride](/img/structure/B4210451.png)
![N-(4-ethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4210457.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4210465.png)
